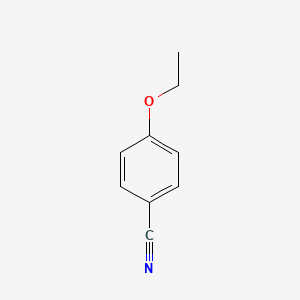

4-Ethoxybenzonitrile

Beschreibung

Significance of Nitrile Functional Groups in Organic Chemistry Research

Nitriles are a class of organic compounds that contain a cyano (–C≡N) functional group, which consists of a carbon atom triple-bonded to a nitrogen atom. fiveable.me This functional group is of immense importance in organic synthesis due to its unique reactivity. The presence of a nucleophilic nitrogen atom, the ability of the triple bond to coordinate with other molecules, and the electrophilic carbon center all contribute to its versatility. researchgate.net The carbon-nitrogen triple bond creates a reactive site that can participate in a wide array of chemical reactions, making nitriles valuable building blocks for more complex organic structures. ebsco.com

Nitriles can be transformed into various other functional groups, including amines, amides, carboxylic acids, aldehydes, and ketones. researchgate.netthieme-connect.de This versatility makes them crucial intermediates in multistep synthetic procedures. thieme-connect.de The nitrile group's strong electron-withdrawing nature also influences the reactivity of adjacent parts of the molecule. researchgate.net Furthermore, nitriles are important in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net

Role of Substituted Benzonitriles as Advanced Chemical Scaffolds

Substituted benzonitriles, which are aromatic rings with an attached nitrile group and other substituents, serve as fundamental scaffolds in the design of new molecules with specific functions. nih.govacs.org The nitrile group on an aromatic ring can act as a bioisostere for other functional groups, such as ketones, and can engage in important polar interactions within biological systems. nih.govacs.org Specifically, the para-substituted arrangement, where the substituent is opposite the nitrile group, is common. The strong inductive effect of the nitrile group in this position can polarize the aromatic ring, which can enhance metabolic stability. nih.govacs.org

These scaffolds are particularly prominent in medicinal chemistry. For instance, several substituted benzonitriles have been investigated as inhibitors of enzymes like aromatase, which is relevant in the treatment of certain diseases. nih.govacs.org The nitrile group often plays a key role as a hydrogen bond acceptor, interacting with amino acid residues in proteins. nih.govacs.org Beyond pharmaceuticals, substituted benzonitriles are also used in the development of materials like liquid crystals and organic electronics. chemimpex.comchemscene.com

Overview of 4-Ethoxybenzonitrile's Emergence in Academic Investigations

This compound, a specific substituted benzonitrile (B105546) with an ethoxy group (–OCH₂CH₃) at the para position, has garnered attention in various fields of chemical research. nih.gov Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules. The compound's properties are influenced by both the electron-withdrawing nitrile group and the electron-donating ethoxy group.

One notable area of research is in materials science, particularly in the development of liquid crystals. chemscene.comajchem-a.com Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals, and are fundamental to display technologies. uchicago.edu The rod-like structure of molecules like this compound can contribute to the formation of liquid crystalline phases. uchicago.edu Research has shown that benzonitrile derivatives are used in the synthesis of liquid crystalline materials. ajchem-a.comgoogle.com

The synthesis of this compound itself has been a subject of study, with various methods being developed to produce it efficiently. One common method involves the reaction of 4-nitrobenzonitrile (B1214597) with ethanol (B145695) in the presence of a base. chemicalbook.com Another approach is the demethylation of 4-methoxybenzonitrile (B7767037). google.com The availability of reliable synthetic routes is crucial for its application in further research and development.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 25117-74-2 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol nih.gov |

| Melting Point | 62-64 °C chemicalbook.comavantorsciences.com |

| Boiling Point | 258 °C chemicalbook.comavantorsciences.com |

| Appearance | Yellow solid chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRLUGQMEZZDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179806 | |

| Record name | 4-Ethoxybenzoic acid nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-74-2 | |

| Record name | 4-Ethoxybenzoic acid nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxybenzoic acid nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 4 Ethoxybenzonitrile

Novel Synthetic Routes and Mechanistic Elucidation

The development of efficient and selective methods for the synthesis of 4-ethoxybenzonitrile is crucial for its application in various fields. Researchers have explored several pathways, including palladium-catalyzed reactions and nucleophilic substitutions, to improve yield, selectivity, and reaction conditions.

Palladium-Catalyzed Transformations and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds, offering a versatile route to aryl ethers like this compound. One notable example involves the palladium-catalyzed intermolecular synthesis of 4-tert-butoxybenzonitrile, a related aryl ether, from 4-bromobenzonitrile (B114466) and sodium tert-butoxide. This reaction utilizes a palladium acetate (B1210297) catalyst in conjunction with a bulky phosphine (B1218219) ligand, (R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP), to achieve the desired transformation. ambeed.com

A dual catalytic system involving an organophotoredox catalyst and a nickel catalyst has also been reported for the C-O bond formation. rsc.org This metallaphotoredox platform enables the hydroxylation of aryl halides with water, suggesting a potential pathway for the synthesis of hydroxylated precursors to this compound. rsc.org Furthermore, a nickel-catalyzed cross-coupling of aryl halides with phenols can be employed, where the progress of the reaction is monitored by thin-layer chromatography. ambeed.com

Recent advancements include the use of a dual aminoquinolate diarylboron and nickel-catalyzed metallaphotoredox platform for carbon-oxygen bond formation. rsc.org In a specific procedure, 4-bromobenzonitrile was reacted with ethanol (B145695) to produce this compound in 66% yield. The same procedure using 4-iodobenzonitrile (B145841) resulted in a 60% yield. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| 4-Bromobenzonitrile | Sodium tert-butoxide | Pd(OAc)2 / Tol-BINAP | 4-tert-Butoxybenzonitrile | Not Specified |

| 4-Bromobenzonitrile | Ethanol | Organophotoredox/Nickel Dual Catalyst | This compound | 66% rsc.org |

| 4-Iodobenzonitrile | Ethanol | Organophotoredox/Nickel Dual Catalyst | This compound | 60% rsc.org |

Nucleophilic Substitution Pathways and Substituent Effects

Nucleophilic aromatic substitution (SNAr) presents a classical and widely used method for the synthesis of this compound. A common approach involves the reaction of 4-hydroxybenzonitrile (B152051) with an ethylating agent in the presence of a base. The ethoxy group (–OCH₂CH₃) enhances the lipophilicity of the molecule compared to smaller substituents like a methoxy (B1213986) group.

The reactivity of the benzonitrile (B105546) core is significantly influenced by the nature and position of substituents. Electron-withdrawing groups, such as a nitro group, can activate the aromatic ring towards nucleophilic attack. For instance, 4-ethoxy-3-nitrobenzonitrile (B1391472) is synthesized by the nitration of this compound, indicating the reactivity of the parent compound towards electrophilic substitution as well. The presence of both nitro and cyano groups in 4-ethoxy-3-nitrobenzonitrile makes it highly reactive in subsequent coupling and substitution reactions.

A catalyst-free method for the denitrative etherification of 4-nitrobenzonitrile (B1214597) using light-emitting diode (LED) irradiation at room temperature has been developed. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the nitro group is displaced by an ethoxide source. researchgate.net

The position of substituents also plays a crucial role. For example, in the synthesis of 3-chloro-4-ethoxybenzonitrile (B1604653), controlling the reaction temperature and solvent polarity is essential to favor selective substitution at the desired positions.

One-Pot Synthesis Strategies and Cascade Reactions

One-pot syntheses and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. A multi-step synthesis starting from vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde) demonstrates a cascade approach to a related compound, 3-methoxy-4-ethoxybenzonitrile. researchgate.net The process involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with diethylsulfate, followed by treatment with hydroxylamine (B1172632) hydrochloride to yield the corresponding benzonitrile. researchgate.net

Another approach involves the catalytic transformation of iodobenzenes to benzonitriles using a tetranuclear copper(I) cluster as a catalyst and azodiisobutyronitrile (AIBN) as the cyanide source. researchgate.netmdpi.com This method provides a direct route to various substituted benzonitriles, including this compound, which was obtained in a 43% yield. researchgate.netmdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by maximizing atom economy, minimizing waste, and utilizing sustainable solvents.

Atom Economy Maximization and Waste Minimization Techniques

High atom economy is a key principle of green chemistry, and it can be achieved through reactions that incorporate the maximum number of atoms from the reactants into the final product. The ammoxidation of 3-chloro-4-ethyltoluene to produce 3-chloro-4-ethoxybenzonitrile is an example of a process with high atom economy, as the only byproduct is water. This vapor-phase reaction is scalable for bulk production.

Techniques to minimize waste include the transition from batch to continuous flow reactors, which can improve heat and mass transfer, thereby reducing side reactions. Catalyst recycling is another important strategy. The use of immobilized palladium catalysts, for instance, can reduce costs and prevent metal contamination of the product and the environment.

Utilization of Sustainable Solvents (e.g., Water, Supercritical Fluids, Ionic Liquids)

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often replaced with more sustainable alternatives.

Water: The organophotoredox/nickel dual catalytic hydroxylation of aryl halides with water demonstrates the use of this greenest of solvents as a reactant. rsc.org

Ionic Liquids: Research suggests exploring ionic liquids as green solvents to improve selectivity in reactions such as the alkoxylation for producing 3-chloro-4-ethoxybenzonitrile.

Supercritical Fluids: While not explicitly detailed for this compound in the provided context, supercritical fluids represent another class of sustainable solvents that could be applicable.

A notable development is the light-enabled denitrative etherification of 4-nitrobenzonitrile which can be performed under catalyst-free conditions at room temperature, further enhancing the green credentials of the synthesis. researchgate.net

| Green Chemistry Approach | Application in Benzonitrile Synthesis | Reference |

| High Atom Economy | Ammoxidation of 3-chloro-4-ethyltoluene to 3-chloro-4-ethoxybenzonitrile. | |

| Catalyst Recycling | Use of immobilized palladium catalysts. | |

| Sustainable Solvents | Water as a reactant in hydroxylation of aryl halides. rsc.org | rsc.org |

| Sustainable Solvents | Proposed use of ionic liquids for improved selectivity. | |

| Catalyst-Free Reaction | Light-enabled denitrative etherification at room temperature. researchgate.net | researchgate.net |

Catalytic Approaches (Homogeneous, Heterogeneous, Organo-, Bio-catalysis) for Enhanced Efficiency

Catalysis plays a pivotal role in the modern synthesis of nitriles, offering pathways that are more efficient and environmentally benign than traditional methods, which often rely on toxic cyanides. tugraz.atchemistryviews.org The application of various catalytic systems, including homogeneous, heterogeneous, organo-, and bio-catalysis, has been instrumental in advancing the synthesis of this compound and related compounds.

Homogeneous Catalysis:

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to the excellent interaction between the catalyst and reactants. magnusconferences.com In the context of nitrile synthesis, homogeneous metal complexes, particularly those of palladium and nickel, have been effectively used in aromatic substitution reactions. core.ac.uk For instance, the cyanation of aryl halides or pseudo-halides is a common route to benzonitriles. While specific examples detailing the homogeneous catalytic synthesis of this compound are not abundant in the provided results, the general principles of using soluble metal complexes as catalysts are well-established. google.com The primary advantage of homogeneous catalysis is the high degree of control over the reaction, although catalyst separation and recycling can be challenging. tandfonline.com

A study on the synthesis of various benzonitriles, including this compound, utilized a tetranuclear copper(I) cluster as a homogeneous catalyst. The reaction of aromatic iodides with azodiisobutyronitrile (AIBN) in the presence of the copper complex yielded this compound with a 43% yield. mdpi.com

Heterogeneous Catalysis:

Heterogeneous catalysts, which are in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the reaction mixture, reusability, and stability. cademix.orgwikipedia.org These catalysts, typically solid materials, are crucial for large-scale, continuous production. cademix.org

The ammoxidation of toluene (B28343) derivatives is a prominent industrial method for producing benzonitriles, often employing heterogeneous catalysts like vanadium oxide or mixed metal oxides at high temperatures. Another significant application is the aerobic oxidative coupling of alcohols and ammonia (B1221849). Research has shown that carbon-supported platinum catalysts are effective for this transformation, particularly for benzylic substrates. acs.org The addition of promoters like bismuth and a base can significantly enhance the yield of benzonitriles. For example, the yield of 4-methoxybenzonitrile (B7767037), a closely related compound, reached 95% using a Bi-promoted Pt/C catalyst. acs.org Ruthenium dioxide catalysts have also been studied for the oxidative dehydrogenation of benzylamine (B48309) to benzonitrile, demonstrating high conversion rates. researchgate.net

| Catalyst System | Substrate | Product | Yield | Reference |

| Tetranuclear Copper(I) Cluster | Aromatic Iodide | This compound | 43% | mdpi.com |

| Bi-promoted Pt/C | 4-Methoxybenzyl alcohol | 4-Methoxybenzonitrile | 95% | acs.org |

| Ruthenium Dioxide | Benzylamine | Benzonitrile | up to 100% conversion | researchgate.net |

| Fine grain catalyst BN98 | Toluene/Ammonia | Benzonitrile | 64-81% | patsnap.comgoogle.com |

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the direct organocatalytic synthesis of this compound is not explicitly detailed in the search results, the principles of organocatalysis are relevant for the synthesis of its chiral derivatives, as will be discussed in a later section. Organocatalysis offers a metal-free alternative, often proceeding under mild conditions.

Biocatalysis:

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, presents a green and highly selective alternative for nitrile synthesis. uva.nlnih.gov A significant breakthrough is the development of a cyanide-free biocatalytic process for producing nitriles from carboxylic acids. tugraz.at This method employs a two-enzyme cascade, converting the carboxylic acid to an aldehyde, then to a stable oxime, and finally dehydrating the oxime to the nitrile using an aldoxime dehydratase. tugraz.at This process operates at room temperature, requires less energy, and generates less harmful waste. tugraz.at

Aldoxime dehydratases, in particular, have shown great potential for the sustainable synthesis of a variety of nitriles. mdpi.com Researchers have developed methods using recombinant Escherichia coli whole-cell catalysts containing these enzymes to enantioselectively dehydrate racemic aldoximes, achieving high enantiomeric excess. chemistryviews.org This approach is promising for producing small quantities of potent fragrances and other high-value nitriles. tugraz.at

Energy-Efficient Reaction Conditions (e.g., Microwave, Ultrasonic, Photochemical Irradiation)

To enhance reaction rates and reduce energy consumption, various non-conventional energy sources have been explored for the synthesis of this compound and related compounds.

Microwave Irradiation:

Microwave-assisted organic synthesis has gained traction due to its ability to dramatically shorten reaction times and often improve yields. researchgate.netresearchgate.net In the synthesis of quinazoline (B50416) derivatives, nitriles have been used as reactants under microwave irradiation in the absence of a solvent, leading to good to excellent yields in very short times. frontiersin.org For example, the reaction of anthranilonitrile with various aromatic nitriles in the presence of a catalytic amount of t-BuOK under microwave heating produced 4-aminoquinazolines efficiently. frontiersin.org Microwave-assisted Ullmann-type coupling reactions have also been shown to significantly reduce reaction times from hours to minutes. scielo.br The use of microwave-calcinated catalysts on glass carriers has also been reported for Suzuki coupling reactions, demonstrating high conversion and yields even after multiple reaction cycles. dbc.wroc.pl

Ultrasonic Irradiation:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reactivity by creating localized high-energy "hot spots" through acoustic cavitation. ekb.eg This technique has been successfully applied to the synthesis of amides from nitriles, significantly reducing reaction times compared to conventional methods. sid.irijariie.com For instance, the hydrolysis of benzonitriles under ultrasonic irradiation can be completed in 45 minutes, compared to 8 hours under thermal conditions. ekb.eg The synthesis of nitriles from aldoximes catalyzed by KHSO4-SiO2 under ultrasonication has also been shown to be a highly efficient method, affording high yields in short reaction times. longdom.org

| Method | Reactants | Product | Reaction Time | Yield | Reference |

| Microwave | Anthranilonitrile, Aromatic Nitriles | 4-Aminoquinazolines | Short | Good to Excellent | frontiersin.org |

| Ultrasonic | Benzonitrile | Benzamide | 45 min | - | ekb.eg |

| Ultrasonic | Aldoxime, KHSO4-SiO2 | Nitrile | Short | High | longdom.org |

Photochemical Irradiation:

Photochemical synthesis offers a unique way to drive reactions using light energy. researchgate.netchim.it While direct photochemical synthesis of this compound is not detailed, related transformations have been reported. For example, a photochemical method for preparing chlorinated aromatic compounds from brominated precursors has been developed using an iron catalyst and a light source. google.com Photocyclization reactions under irradiation with a high-pressure mercury arc lamp have also been used to synthesize complex heterocyclic compounds. mdpi.com These examples highlight the potential of photochemical methods to enable unique and efficient synthetic pathways.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. While the direct stereoselective synthesis of this compound itself is not applicable as the molecule is achiral, the synthesis of its chiral derivatives is a significant area of research.

Recent advancements have focused on the stereoselective synthesis of various chiral compounds, including nucleoside derivatives and cyclopropanols, using methods like chiral pool synthesis, metal-catalyzed reactions with chiral ligands, and organocatalysis. rsc.orgacs.org Organocatalytic approaches, in particular, have been successful in achieving highly stereoselective synthesis of functionalized derivatives. diva-portal.orgunimi.it For instance, amine-catalyzed stereoselective α-aminomethylation has been used to create tetrasubstituted stereocenters in furanoside derivatives. diva-portal.org

In the context of nitriles, biocatalytic methods using aldoxime dehydratases have proven effective for the enantioselective synthesis of chiral nitriles from racemic aldoximes. chemistryviews.org By choosing either the (E)- or (Z)-isomer of the aldoxime substrate, it is possible to control the enantiospecificity of the reaction and favor the formation of different enantiomers of the nitrile product. chemistryviews.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is emerging as a powerful tool for the scalable and safe synthesis of chemical compounds. europa.euacs.org This technology offers several advantages, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated, continuous production. europa.eubeilstein-journals.org

The synthesis of benzonitrile from benzylamine has been studied in both batch and continuous flow processes, with the flow process showing increased conversion and selectivity. researchgate.net Flow chemistry has also been successfully applied to Heck reactions for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives in supercritical carbon dioxide, demonstrating the potential for greener and more efficient processes. beilstein-journals.org

Integrated microflow systems have been developed for multi-step syntheses, such as the lithiation, borylation, and subsequent Suzuki–Miyaura coupling of aryl halides, allowing for the rapid production of complex molecules. beilstein-journals.org The application of flow chemistry has also been demonstrated for the synthesis of aryne precursors, enabling the fast preparation of pure compounds without the need for low-temperature lithiation. acs.org These advancements highlight the significant potential of flow chemistry for the efficient, scalable, and sustainable production of this compound and its derivatives.

Reactivity and Reaction Mechanisms of 4 Ethoxybenzonitrile

Mechanistic Studies of Nitrile Group Transformations

The carbon-nitrogen triple bond of the nitrile group is a site of significant reactivity, enabling transformations into various other functional groups.

Hydrolysis and Amidation Pathways

The nitrile group of 4-ethoxybenzonitrile can be hydrolyzed under aqueous acidic or basic conditions to yield 4-ethoxybenzoic acid. askfilo.comchegg.com This reaction proceeds through an intermediate, 4-ethoxybenzamide (B1582668). chegg.comlibretexts.org The mechanism involves the initial hydration of the nitrile to the amide, which is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or ammonium (B1175870) salt). libretexts.orgpressbooks.pub

The initial conversion to the amide is generally easier than the subsequent hydrolysis of the stable amide to the carboxylic acid. chegg.com Under certain mild alkaline conditions, it is possible to selectively hydrolyze nitriles to their corresponding primary amides. arkat-usa.org For instance, refluxing benzonitrile (B105546) in a mixture of NaOH, methanol, and dioxane allows for the isolation of benzamide, whereas classical, more vigorous hydrolysis conditions lead directly to the carboxylate salt. arkat-usa.org

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The nitrile nitrogen is protonated by an acid catalyst, which significantly increases the electrophilicity of the nitrile carbon. pressbooks.publumenlearning.com

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated nitrile carbon. lumenlearning.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Tautomerization: The resulting species tautomerizes to form the more stable protonated amide. pressbooks.pub

Amide Formation: Deprotonation yields the 4-ethoxybenzamide intermediate. lumenlearning.com

Further Hydrolysis: The amide undergoes subsequent acid-catalyzed hydrolysis to produce 4-ethoxybenzoic acid and an ammonium ion. libretexts.org

Reduction Reactions to Amines or Imines

The nitrile group can be completely reduced to a primary amine, 4-ethoxybenzylamine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. pressbooks.pub The mechanism with LiAlH₄ involves the successive addition of two hydride ions (H⁻) to the carbon-nitrogen triple bond, forming a dianion intermediate which is then protonated during aqueous workup to give the primary amine. pressbooks.pub

The presence of the electron-donating ethoxy group on the aromatic ring can influence the reaction conditions required. For example, studies on the reduction of substituted benzonitriles have shown that electron-donating groups, like the methoxy (B1213986) group (a close analog of ethoxy), often require more forcing conditions, such as refluxing in tetrahydrofuran (B95107) (THF), for the reduction to go to completion.

If a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) is used, the reduction can be stopped at the intermediate imine stage. pressbooks.pub Subsequent hydrolysis of the imine yields the corresponding aldehyde. pressbooks.pub

| Reagent | Product | Typical Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 4-Ethoxybenzylamine | Anhydrous THF, followed by aqueous workup | Powerful, non-selective reducing agent. google.com |

| Catalytic Hydrogenation (e.g., Raney Nickel, H₂) | 4-Ethoxybenzylamine | High pressure (e.g., 65 bar) and temperature (e.g., 80°C) | A common industrial method for reducing nitriles. |

| Sodium Borohydride (NaBH₄) / Copper(II) Sulfate (CuSO₄) | 4-Ethoxybenzylamine | Reflux in ethanol (B145695) | A milder system capable of reducing the nitrile. |

| Diisobutylaluminium Hydride (DIBAL-H) | 4-Ethoxybenzaldehyde (after hydrolysis) | Anhydrous solvent at low temperature, followed by aqueous workup | Stops the reduction at the imine stage, which hydrolyzes to an aldehyde. pressbooks.pub |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

While the nitrile group itself is a poor dipolarophile, it can be converted into a reactive 1,3-dipole, which can then readily participate in cycloaddition reactions. ijpcbs.com A key example is the conversion of this compound to This compound N-oxide . This N-oxide is a versatile 1,3-dipole that undergoes [3+2] cycloaddition reactions with various dipolarophiles (molecules containing double or triple bonds). ijpcbs.comsci-rad.com

These reactions are a powerful tool for constructing five-membered heterocyclic rings. sci-rad.com For instance, the reaction of an aromatic nitrile N-oxide with:

Alkenes yields Δ²-isoxazolines. sci-rad.com

Alkynes yields isoxazoles. sci-rad.com

Carbonyl compounds can yield Δ⁴-1,3-diox-4-azolines. sci-rad.com

A study on the [3+2] cycloaddition between 4-methoxybenzonitrile (B7767037) N-oxide and isatin (B1672199) demonstrated that the reaction proceeds with high chemo- and regioselectivity to form a spirocyclic product in good yield. sci-rad.com This highlights the synthetic utility of this reaction pathway for derivatives like this compound N-oxide. The generation of the nitrile oxide from the parent nitrile typically requires an intermediate step, such as the conversion to a hydroxamoyl chloride followed by dehydrohalogenation, or dehydration of a primary nitro compound. ijpcbs.com

Aromatic Electrophilic and Nucleophilic Substitution Reactions

Reactions on the aromatic ring of this compound are governed by the competing electronic effects of its two substituents.

Electrophilic Substitution: The ethoxy group is an activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. scribd.comsavemyexams.com Conversely, the nitrile group is a deactivating, meta-directing group because of its strong electron-withdrawing inductive and resonance effects. pressbooks.pub

In an electrophilic aromatic substitution reaction (such as nitration, halogenation, or Friedel-Crafts reactions), the powerful activating effect of the ethoxy group dominates the directing effect. Therefore, incoming electrophiles are directed to the positions ortho and para to the ethoxy group. Since the para position is already occupied by the nitrile group, substitution occurs predominantly at the C-3 position (ortho to the ethoxy group and meta to the nitrile group). pressbooks.pub

Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic substitution on an unsubstituted benzene (B151609) ring is difficult. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the nitrile group is electron-withdrawing, but there is no inherent leaving group on the ring. Therefore, direct SNAr is not a typical reaction pathway. However, under specific, harsh conditions, the ethoxy group itself can be cleaved. For example, refluxing the analogous 4-methoxybenzonitrile with lithium chloride in dimethylacetamide results in cleavage of the ether to form 4-hydroxybenzonitrile (B152051).

Directed Ortho-Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a "directed metalation group" (DMG) which coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of a nearby ortho proton. wikipedia.org

The ether oxygen of the ethoxy group in this compound can act as a DMG. wikipedia.org The mechanism involves:

Coordination of the alkyllithium reagent to the oxygen atom of the ethoxy group.

Regioselective abstraction of the proton at the C-3 position, which is ortho to the ethoxy group, forming a stabilized ortho-lithiated intermediate. wikipedia.org

The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent exclusively at the C-3 position.

This method provides a precise way to synthesize 3,4-disubstituted benzonitrile derivatives, a task that can be challenging using classical electrophilic substitution methods.

| Electrophile (E+) | Resulting Product at C-3 |

|---|---|

| D₂O | -D (Deuterium) |

| I₂ | -I (Iodo) |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| CO₂ (then H₃O⁺) | -COOH (Carboxylic acid) |

| R-CHO (e.g., Benzaldehyde) | -CH(OH)R (Secondary alcohol) |

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: The photochemical behavior of this compound involves the absorption of UV light, which can lead to various transformations. Studies on analogous compounds like anisole (B1667542) show that irradiation can induce cycloaddition reactions with olefins. rsc.orgacs.org For example, the photoreaction of anisole with ethyl vinyl ether can result in both ortho- and meta-cycloaddition products. rsc.org Other photochemical reactions of substituted benzenes with amines have been shown to yield substitution and addition products. rsc.org While specific studies on this compound are limited, it is expected to undergo similar reactions, potentially involving the aromatic ring, the ethoxy group, or the nitrile functionality upon photoexcitation.

Electrochemical Reactivity: The electrochemical behavior of this compound and its analogs has been explored, particularly in the context of oxidative dearomatization and hydroxylation. In one study, the electrochemical hydroxylation of various anisole derivatives was investigated, and it was found that 4-methoxybenzonitrile (a close analog) could be converted to its hydroxylated derivative, albeit in a low yield of 20%. researchgate.net More broadly, electrochemical methods have been developed for the anodic oxidation of anisole derivatives to generate spiro compounds, demonstrating that the alkoxy-substituted ring is susceptible to oxidation. chinesechemsoc.orgchinesechemsoc.org These studies indicate that under electrochemical conditions, the aromatic ring of this compound can be made to react, leading to oxidation and the formation of new C-O or C-N bonds. chinesechemsoc.org

Computational and Theoretical Investigations of 4 Ethoxybenzonitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of 4-ethoxybenzonitrile. researchgate.netjocpr.com These computational approaches allow for the prediction of various characteristics, including electronic structure, conformational preferences, and spectroscopic properties, providing insights that complement experimental findings. nih.govresearchgate.net

The electronic properties of this compound are significantly influenced by its substituent groups. The ethoxy group acts as an electron donor through resonance, while the nitrile group is an electron-withdrawing substituent. This electronic arrangement dictates the molecule's charge distribution and its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of these frontier orbitals and the HOMO-LUMO gap are crucial in determining the molecule's reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as electrons can be more easily excited from the HOMO to the LUMO. researchgate.netualberta.ca For instance, in related benzonitrile (B105546) derivatives, the presence of different substituents has been shown to modulate this energy gap. researchgate.net

Theoretical calculations, such as those performed on similar molecules like o-methoxybenzonitrile and 4-methoxybenzonitrile (B7767037), reveal that charge transfer occurs within the molecule, a fact attributable to the interplay of electron-donating and withdrawing groups. researchgate.netnih.gov The Mulliken atomic charge distribution can be calculated to quantify the partial charges on each atom, providing a detailed picture of the molecule's electrostatic potential. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Similar Benzonitrile Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| o-Methoxybenzonitrile | DFT/B3LYP/6-311++G(d,p) | - | - | - |

| 4-Methoxybenzonitrile | DFT/B3LYP | - | - | - |

The flexibility of the ethoxy group in this compound allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. slideshare.netmun.ca For similar molecules like 2-fluoro-6-methoxybenzonitrile, computational studies have been used to determine the relative stability of different conformers (e.g., cis and trans isomers with respect to the methoxy (B1213986) group). jocpr.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for its flexibility and interactions with its environment. mun.camdpi.com These simulations can be used to explore the conformational landscape and identify the most probable conformations. mun.ca By combining MD with methods like replica-exchange and clustering analysis, a comprehensive understanding of the molecule's conformational preferences can be achieved. mun.ca

For 4-ethoxy-2,3-difluoro benzamide, a potential energy scan was performed by varying the dihedral angle of the ethoxy group to identify the most stable conformation. researchgate.net A similar approach could be applied to this compound to understand the rotational barrier and preferred orientation of its ethoxy substituent.

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure. For instance, in a study of a complex thiazolidinone derivative containing a methoxyphenyl group, the calculated chemical shifts using the B3LYP functional showed good agreement with the experimental values.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies (infrared and Raman spectra) of a molecule. nih.govnih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. researchgate.net For example, the vibrational frequencies of o-methoxybenzonitrile were calculated using both HF and DFT methods and compared with experimental FT-IR and FT-Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.govresearchgate.net This method helps in understanding the electronic transitions, such as π→π* transitions, that are responsible for the absorption bands observed in the spectrum. researchgate.net

Table 2: Predicted Spectroscopic Data for Benzonitrile Derivatives (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value Range |

| 1H NMR | Chemical Shift (ppm) | Aromatic protons: ~6.9-7.6, Ethoxy protons: ~1.4 (t), ~4.1 (q) |

| 13C NMR | Chemical Shift (ppm) | Aromatic carbons: ~110-160, Nitrile carbon: ~119, Ethoxy carbons: ~15, ~64 |

| IR | Vibrational Frequency (cm-1) | C≡N stretch: ~2230, C-O-C stretch: ~1250, Aromatic C-H stretch: ~3000-3100 |

| UV-Vis | λmax (nm) | Predictions would show absorption bands corresponding to electronic transitions. |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Specific predicted values for this compound would require dedicated calculations.

Conformational Analysis and Molecular Dynamics Simulations

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. wuxiapptec.comlibretexts.org The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-breaking and bond-forming processes. libretexts.orgvaia.com

For reactions involving benzonitrile derivatives, such as nucleophilic aromatic substitution (SNAr), quantum mechanics can be used to model the reaction pathway. wuxiapptec.com For example, in the reaction of 4-nitrobenzonitrile (B1214597) with methoxide, transition state calculations helped to elucidate a complex mechanism involving multiple additions and proton exchanges. wuxiapptec.com The activation energy, which determines the reaction rate, can be estimated from the energy difference between the reactants and the transition state. wuxiapptec.comlibretexts.org

Structure-Reactivity Relationship Predictions

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the chemical structure of a series of compounds with their reactivity in a particular reaction. acs.orgresearchgate.net Computational descriptors, such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges) and steric parameters, can be used to build these models. researchgate.net

For a series of substituted arenes, the relationship between the electronic properties of the substituents (electron-donating or electron-withdrawing) and the reaction rate can be investigated. acs.org For instance, in the electrochemical Newman–Kwart rearrangement, a combined experimental and computational approach was used to explain the structure-reactivity relationship. acs.org Such studies on this compound and its derivatives could predict how modifications to the structure would influence its reactivity in various chemical transformations.

Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a biological target, such as a protein or enzyme. openaccessjournals.comopenaccessjournals.comnih.gov This method is fundamental in drug discovery and helps in understanding the molecular basis of a ligand's biological activity. openaccessjournals.comjscimedcentral.com

The process involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target receptor. openaccessjournals.comjscimedcentral.com Docking algorithms then sample various possible binding poses of the ligand in the receptor's binding site and use a scoring function to estimate the binding affinity for each pose. nih.govjscimedcentral.com

While no specific molecular docking studies involving this compound were found in the search results, this technique is widely applied to similar molecules. mdpi.combohrium.com For example, molecular docking has been used to study the interaction of various compounds with targets like the InhA enzyme in mycobacteria or the cyclooxygenase-2 (COX-2) enzyme. bohrium.comacs.org Such studies could be performed on this compound derivatives to explore their potential as inhibitors of specific enzymes, providing insights for the design of new therapeutic agents. jscimedcentral.com

Development of Advanced Computational Algorithms for Benzonitrile Systems

The study of this compound and related benzonitrile systems has spurred the development and application of sophisticated computational algorithms to predict and understand their molecular properties and behavior. These theoretical investigations are crucial for interpreting experimental data and guiding the design of new materials with specific functionalities.

A variety of computational methods have been employed to investigate benzonitrile derivatives. Density Functional Theory (DFT) is a prominent method for studying the electronic structure, vibrational properties, and reactivity of these molecules. jchps.comderpharmachemica.com For instance, the B3LYP hybrid functional is frequently used in combination with various basis sets, such as 6-31G(d) and 6-311+G(2df,2p), to optimize molecular geometries and predict spectroscopic features. derpharmachemica.comresearchgate.net Time-dependent DFT (TD-DFT) is particularly useful for investigating electronic absorption spectra and understanding the nature of electronic transitions, such as π→π* transitions. researchgate.nettubitak.gov.tr

Molecular dynamics (MD) simulations have also been instrumental in exploring the behavior of benzonitrile systems, especially in condensed phases and composite materials. mdpi.com These simulations can model the spatial distribution and reorientation of chromophores within a polymer matrix under the influence of external fields, which is critical for understanding nonlinear optical (NLO) properties. mdpi.com Algorithms like the steepest descent and conjugate gradient methods are used to optimize the complex structures of these guest-host systems. mdpi.com

For more accurate calculations of interaction energies in weakly bound systems, such as benzonitrile interacting with noble gases, explicitly correlated methods like CCSD(T)-F12 and Symmetry-Adapted Perturbation Theory (SAPT(DFT)) have been shown to be highly effective. researchgate.net These methods provide a balance between accuracy and computational cost, making them suitable for generating multi-dimensional potential energy surfaces. researchgate.net

The table below summarizes some of the key computational methods and their applications in the study of benzonitrile systems.

| Computational Method | Application | Key Findings/Insights |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequencies, electronic properties. jchps.comderpharmachemica.com | Predicts molecular structure, vibrational spectra, and reactivity descriptors like Fukui indices. jchps.com |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. researchgate.nettubitak.gov.tracs.org | Elucidates the nature of electronic transitions and fluorescence behavior. researchgate.netacs.org |

| Molecular Dynamics (MD) | Simulation of guest-host systems, poling processes. mdpi.com | Investigates spatial distribution and reorientation of molecules in a matrix. mdpi.com |

| Ab initio Hartree-Fock (HF) | Geometry optimization, electronic properties. mdpi.comjocpr.com | Provides a foundational level of theory for electronic structure calculations. mdpi.com |

| Møller-Plesset perturbation theory (MP2) | Ground-state geometry and electronic structure. diva-portal.org | Used in conjunction with other methods for studying excited states. diva-portal.org |

| Coupled Cluster (CCSD(T)-F12) | High-accuracy interaction energies, potential energy surfaces. researchgate.net | Provides benchmark results for weakly bound molecular systems. researchgate.net |

| SAPT(DFT) | Interaction energy decomposition for van der Waals complexes. researchgate.net | Offers a computationally efficient alternative to high-level coupled cluster methods. researchgate.net |

Detailed Research Findings:

Recent research has focused on applying these advanced computational algorithms to understand specific properties of benzonitrile derivatives. For example, a study on benzonitrile-Helium complexes demonstrated that SAPT(DFT) is as performant as the more computationally expensive CCSD(T)-F12/aug-cc-pVTZ method for mapping potential energy surfaces. researchgate.net This makes it a preferred method for studying larger van der Waals clusters containing complex organic molecules. researchgate.net

In the realm of nonlinear optics, computational studies have been vital. Theoretical calculations of electric and optical properties of benzonitrile derivatives embedded in a polymer matrix were performed using TD-DFT with the GGA/B3LYP functional. mdpi.com These simulations, combined with MD, helped to understand the reorientation of chromophores under an external electric field. mdpi.com

Quantum chemical calculations have also been used to determine various molecular properties that are difficult to measure experimentally. For this compound, computational data for properties such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) are available. chemscene.com

The following table presents some calculated quantum chemical parameters for this compound.

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 33.02 | chemscene.com |

| LogP | 1.95698 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Furthermore, theoretical investigations into the reactivity of benzonitrile derivatives often involve the calculation of quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), and global hardness (η). researchgate.net These parameters provide insights into the chemical reactivity and stability of the molecules. researchgate.net

The development and application of these advanced computational algorithms are continuously advancing our understanding of the complex behavior of this compound and other benzonitrile systems at the molecular level.

Applications of 4 Ethoxybenzonitrile in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The intrinsic properties of 4-Ethoxybenzonitrile, such as its significant dipole moment and potential for π-electron delocalization, position it as a key molecule in the design of materials for organic electronic and optoelectronic applications. nih.gov These devices leverage the semiconducting properties of organic molecules to perform functions like light emission, energy conversion, and signal processing. 1-material.com

In the architecture of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), materials with precisely controlled electronic energy levels are essential for efficient device performance. researchgate.netuniss.it Molecules based on benzonitrile (B105546) derivatives are utilized in the production of organic semiconductors crucial for these technologies. chemimpex.com The ethoxy group in this compound acts as an electron donor, while the nitrile group is a strong electron acceptor. This "push-pull" configuration is fundamental in creating materials with desirable charge-transport and light-emitting or absorbing properties.

Research into hole-transport materials (HTMs) for perovskite solar cells has demonstrated the direct impact of alkoxy chain length on device performance. rsc.org In a study of diacetylide-triphenylamine (DATPA) derivatives, the molecule with an ethoxy substituent (EtO-DATPA) was compared against those with methoxy (B1213986) (MeO), propyloxy (nPrO), and butoxy (BuO) groups. While the shorter methoxy chain led to more compact molecular packing and higher hole mobility, the ethoxy-substituted counterpart still contributed to effective semiconducting properties. rsc.org This highlights that the ethoxy group is a viable functional unit for tuning the solid-state packing and charge transport characteristics of materials used in solar cells.

Table 1: Performance of Perovskite Solar Cells with Different Alkoxy-Substituted Hole Transport Materials Data synthesized from research on diacetylide-triphenylamine (DATPA) derivatives. rsc.org

| Alkoxy Group | Power Conversion Efficiency (PCE) | Hole Mobility (μh) |

| Methoxy (MeO) | 5.63% | High |

| Ethoxy (EtO) | (Decreased relative to MeO) | (Decreased relative to MeO) |

| n-Propyloxy (nPrO) | (Decreased relative to MeO) | (Decreased relative to MeO) |

| Butoxy (BuO) | 3.29% | Low |

Organic semiconductors are the cornerstone of flexible electronics, built from carbon-based molecules with delocalized π-electron systems. 1-material.comtu-dresden.de The performance of these materials is dictated by their ability to transport charge carriers (electrons and holes), a property that can be finely tuned by chemical modification. tu-dresden.de The introduction of functional groups, such as those found in this compound, alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport. mdpi.com

Studies on various benzothiazole (B30560) derivatives show that the strategic placement of electron-donating and electron-withdrawing groups significantly impacts electronic and charge transport properties. mdpi.com The ethoxy group, being an electron donor, tends to raise the HOMO energy level, which can facilitate more efficient hole injection from the anode in an organic electronic device. Conversely, the electron-withdrawing nitrile group helps to lower the LUMO energy level, aiding in electron injection and transport. This principle is fundamental to designing both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. beilstein-journals.org The reorganization energy, a key parameter that influences the rate of charge hopping between molecules, is also affected by such substitutions. mdpi.com Materials designed with lower reorganization energies typically exhibit higher charge carrier mobilities. mdpi.com The structure of this compound provides a template for creating molecules with balanced hole and electron transport properties, making it a valuable synthon for ambipolar organic semiconductors.

Many benzonitrile derivatives exhibit liquid crystalline properties, which are intermediate phases of matter between a crystalline solid and an isotropic liquid. ossila.com The defining features of these molecules are a rigid, elongated (rod-like) shape and a strong dipole moment, both of which are provided by the benzonitrile core. ossila.comajchem-a.com The cyano (-C≡N) group, in particular, generates a large dipole moment that promotes the long-range orientational order characteristic of liquid crystal phases, such as the nematic phase. ossila.comajchem-a.com

The addition of an ethoxy group to the benzonitrile structure modifies its molecular geometry and intermolecular interactions, thereby influencing the specific temperature range over which the liquid crystal phase is stable (the mesophase). The flexible alkyl chain of the ethoxy group can affect the aspect ratio of the molecule and alter the van der Waals forces between adjacent molecules. These modifications are crucial for designing liquid crystals with specific clearing points (the temperature of transition from the nematic to the isotropic liquid phase) for applications in displays and optical switching. For instance, the well-studied liquid crystal 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) demonstrates a nematic phase at temperatures just above room temperature, a property derived from its cyanophenyl head and alkyl tail structure. ossila.com The incorporation of an ethoxy group in similar structures would be a strategic choice for tuning these phase transition temperatures.

Table 2: Properties of a Representative Benzonitrile-Based Liquid Crystal Data for 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5). ossila.com

| Property | Value |

| Chemical Formula | C₁₈H₂₅N |

| Molecular Weight | 255.40 g/mol |

| Phase Transition | Crystalline to Nematic at 303 K (30 °C) |

| Phase Transition | Nematic to Isotropic at 327.6 K (54.6 °C) |

| Primary Application | Optoelectronics, Liquid Crystal Displays |

Organic Semiconductors and Charge Transport Materials

Polymeric Materials and Advanced Polymers

This compound serves not only as a small molecule functional material but also as a monomeric unit for the construction of advanced polymers. Its integration into polymer chains can bestow unique thermal, mechanical, and optoelectronic properties upon the resulting material.

The creation of well-defined polymer structures often relies on chain-growth condensation polymerization or step-growth polymerization methods. mdpi.comresearchgate.net this compound can be modified to contain additional reactive functional groups (e.g., amines, hydroxyls, or halides) on the benzene (B151609) ring, transforming it into a bifunctional or multifunctional monomer. This modified monomer can then be incorporated into the main chain or as a side chain of various polymers, including polyamides, polyimides, and polybenzoxazines. mdpi.com

This approach allows for the precise introduction of the ethoxybenzonitrile moiety into a macromolecular architecture. The nitrile group can be retained as a polar functional group that enhances intermolecular interactions and influences the polymer's solubility and thermal properties. Alternatively, it can be chemically transformed post-polymerization to introduce other functionalities. The synthesis of polybenzoxazine-B-POSS copolymers, for example, involves incorporating functionalized aniline (B41778) derivatives into the polymer backbone, demonstrating a pathway analogous to how a functionalized this compound could be used. mdpi.com This method enables the development of hybrid organic-inorganic materials or all-organic polymers where the electronic and physical properties are programmed at the monomer level.

High-performance polymer films and coatings are critical in demanding applications such as aerospace, electronics, and optical systems, requiring exceptional thermal stability, mechanical durability, and specific optical properties. victrex.comresearchgate.net Incorporating rigid aromatic units like the one in this compound into a polymer backbone can significantly enhance its glass transition temperature (Tg) and thermal stability.

Polymers such as poly(ether ether ketone) (PEEK) and perfluorocyclobutyl (PFCB) aryl ether polymers derive their high-performance characteristics from the aryl ether linkages in their structure. victrex.comresearchgate.net The ethoxy group of this compound is an aryl ether moiety, suggesting that its inclusion in polymer structures can contribute to high thermal resistance. Furthermore, the refractive index of a polymer film can be precisely controlled by the choice of monomers. sigmaaldrich.com The polarizable aromatic ring and nitrile group of this compound would impart a relatively high refractive index to a copolymer. This makes it a candidate for blending with other monomers to create materials for anti-reflection coatings or light management films where a specific refractive index is required. sigmaaldrich.com The ability to process these polymers into thin, uniform films via methods like spin-coating or thermal lamination is also a key consideration for their practical use. victrex.com

Dielectric Polymers for High Energy Density Capacitors

The advancement of modern electronics and power systems relies heavily on the development of high-performance capacitors capable of storing large amounts of energy in compact volumes. A critical component in these devices is the dielectric material, which must possess a high dielectric constant (εr) and high dielectric strength. google.com Polymeric materials are advantageous due to their high breakdown strength, reliability, and scalability. nih.gov

Research into dielectric polymers has explored various chemistries, including acrylates and poly(vinylidene fluoride) (PVDF), to create materials with superior properties. passive-components.euntnu.no For instance, multifunctional acrylate (B77674) monomers are used to form cross-linked polymer networks. google.com This cross-linking is crucial for withstanding the high electric fields present in high-energy-density capacitors without mechanical failure or melting. google.com Similarly, polymers containing this compound moieties can be designed as cross-linked thermosets, ensuring mechanical and thermal stability under high-voltage operation. passive-components.eu The goal is to achieve a combination of high dielectric constant from the polar nitrile groups and the high breakdown strength characteristic of robust polymer networks, leading to a significant increase in energy storage density. google.comnih.gov

Table 1: Comparison of Dielectric Properties for Selected Polymer Materials

| Polymer Dielectric | Dielectric Constant (εr) | Dielectric Strength (MV/m) | Energy Density (Ue) (J/cm³) | Dielectric Loss (tanδ) |

| Biaxially Oriented Polypropylene (BOPP) | 2.25 | 730 | ~5 | 0.0003 |

| Poly(vinylidene fluoride) (PVDF) | >10 | >500 | >20 | >0.02 |

| Cyano-functionalized Polymers (projected) | >7 | >700 | High | Moderate |

Note: Data for BOPP and PVDF are representative values from research literature. nih.govntnu.no Properties for cyano-functionalized polymers are projected based on the established principles of increasing the dielectric constant via polar functional groups. google.com

Nanocomposites and Hybrid Materials incorporating this compound Moieties

Hybrid materials and nanocomposites offer a pathway to engineer materials with properties that are not achievable with a single component. These materials are formed by combining two or more distinct components at the nanometer or molecular scale, often an organic and an inorganic phase. The incorporation of specific organic moieties, such as this compound, into these structures can impart unique functionalities. researchgate.netresearchgate.net

The this compound moiety can be integrated into nanocomposites in several ways:

As a functional ligand in Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials built from metal ions or clusters linked by organic ligands. The nitrile group of this compound can act as a coordination site for metal ions, allowing it to be used as a building block for novel MOF architectures. The properties of the resulting MOF, such as pore size, surface area, and electronic characteristics, can be tuned by the geometry and functionality of the benzonitrile ligand. mdpi.com

As a surface modifier for nanoparticles: Nanoparticles (e.g., SiO₂, TiO₂, graphene) can be functionalized by covalently attaching this compound molecules to their surface. researchgate.net This surface modification alters the interfacial properties of the nanoparticles, improving their dispersion in a polymer matrix and enhancing stress transfer and dielectric properties in the resulting nanocomposite.

As a component in organic-inorganic hybrid polymers: this compound can be incorporated into a polymer chain that is part of a larger hybrid system, for example, through copolymerization with silane (B1218182) precursors in a sol-gel process. researchgate.net This creates a hybrid material where the functional benzonitrile units are distributed throughout the inorganic network, influencing the material's mechanical, thermal, and optical properties.

These hybrid materials have potential applications in various fields, including catalysis, sensing, and electronics. For instance, a hybrid material featuring the polar this compound moiety could be developed as a chemiresistive sensor, where the interaction of analyte molecules with the nitrile groups alters the material's conductivity. mdpi.com

Thin Film Technologies

Thin films are crucial in many modern technologies, including electronics, optics, and biomedical devices. sputtertargets.net The ability to deposit thin films of materials containing this compound moieties allows for the exploitation of this compound's properties in micro- and nanoscale devices.

Deposition Techniques (PVD, CVD, Sputtering, ALD) for this compound-based Films

Several vacuum-based techniques can be employed to fabricate thin films from organic molecules or polymers containing this compound. The choice of method depends on the specific material (the molecule itself or a polymer containing it) and the desired film characteristics.

Physical Vapor Deposition (PVD): PVD encompasses methods where a material is vaporized from a solid or liquid source in a vacuum and transported to a substrate for condensation. mdpi.com For an organic compound like this compound, thermal evaporation is a suitable PVD technique. The compound is heated in a crucible under high vacuum until it sublimes or evaporates, and the vapor then deposits as a thin film on a cooler substrate. This method is often used for small organic molecules in applications like organic electronics. scientificarchives.com

Chemical Vapor Deposition (CVD): CVD involves the reaction or decomposition of volatile precursor gases on a substrate surface to form a solid film. google.com To deposit a film containing this compound using CVD, a volatile precursor that incorporates this moiety would need to be synthesized. The precursor would then be introduced into a reaction chamber where it decomposes under heat, forming the desired film.

Sputtering: Sputtering is a PVD process where atoms are ejected from a solid target material by bombardment with energetic ions from a plasma. agc-plasma.commdpi.com While DC sputtering is primarily used for conductive materials, Radio Frequency (RF) sputtering can be used for insulating materials, including organic polymers. korvustech.cominesc-mn.pt A target made of a polymer incorporating this compound could be sputtered using an RF power source to deposit a thin film. Magnetron sputtering enhances this process by using magnetic fields to confine the plasma, leading to higher deposition rates. agc-plasma.com

Atomic Layer Deposition (ALD): ALD is a specialized deposition technique based on sequential, self-limiting surface reactions. iemn.fricmab.es It allows for the growth of highly conformal and uniform films with atomic-level thickness control. While challenging for small organic molecules, ALD can be adapted for polymers. inredox.com An ALD process for a this compound-based polymer would involve alternating pulses of reactive precursors that build the polymer film one monolayer at a time.

Electrical and Optical Properties of Thin Films

The electrical and optical properties of thin films derived from this compound are dictated by its molecular structure.

Electrical Properties: The most prominent electrical feature imparted by the this compound moiety is its high polarity. The strong dipole moment of the nitrile group results in a high dielectric constant and low DC conductivity. This makes thin films containing this moiety excellent candidates for use as dielectric layers in capacitors, transistors, and other electronic components. researchgate.net The electrical resistivity of such films is expected to be high, characteristic of dielectric materials. aaru.edu.jo Copolymerization or doping could be used to tune the final electrical properties of the film. researchgate.networldscientific.com

Optical Properties: The benzonitrile core is a chromophore that absorbs ultraviolet (UV) light. Therefore, thin films containing this compound will exhibit significant absorption in the UV range, while being largely transparent in the visible spectrum, depending on the film's thickness and morphology. researchgate.net The refractive index and extinction coefficient of the films can be determined using techniques like spectroscopic ellipsometry. researchgate.net These optical properties are crucial for applications in optical coatings, waveguides, and optoelectronic devices. The photoluminescence properties would be influenced by the aggregation state and intermolecular interactions within the film. researchgate.net

Table 2: Projected Properties of this compound-Based Thin Films

| Property | Expected Characteristic | Rationale | Relevant Application |

| Electrical | |||

| Dielectric Constant | High | Strong dipole moment of the nitrile group | Capacitors, Field-Effect Transistors |

| Resistivity | High (Insulating) | Low charge carrier mobility in the organic structure | Dielectric Layers, Insulators |

| Optical | |||

| UV-Vis Transmittance | High in visible, low in UV | Absorption by the benzonitrile chromophore | Transparent electrodes, Optical coatings |

| Refractive Index | Tunable with density/composition | Depends on molecular polarizability and packing | Anti-reflection coatings, Waveguides |

Sensor Applications and Biomedical Interfaces of Thin Films

The unique surface properties of thin films containing this compound moieties can be exploited for sensor and biomedical applications.

Sensor Applications: The high polarity and potential for specific intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) make these films suitable for chemical sensors. mdpi.com A sensor could be designed where the adsorption of a target analyte onto the film's surface alters its electrical or optical properties. For example, a chemiresistive sensor could detect changes in capacitance or resistance upon analyte binding. mdpi.com The selectivity of the sensor could be tuned by modifying the chemical structure of the film.

Biomedical Interfaces: Thin films are widely used to coat medical implants to improve their biocompatibility and performance. sputtertargets.net The surface properties of an implant, such as wettability and protein adhesion, are critical for its integration with biological tissue. Films incorporating the polar this compound moiety could be used to control these surface characteristics. scirp.orgscirp.org By creating surfaces that can resist non-specific protein fouling or promote specific cell adhesion, these coatings could enhance the functionality of medical devices, biosensors, and drug delivery systems. sputtertargets.netbbwpublisher.comresearchgate.net

Crystal Engineering and Supramolecular Assemblies

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. pnas.orgpnas.org Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent bonds. nih.govnih.gov The this compound molecule is an excellent building block for these fields due to its specific and directional interaction capabilities.

The key features of this compound for crystal engineering are its strong dipole moment and its capacity for forming weak hydrogen bonds (e.g., C—H···N, C—H···O). These interactions can be used to guide the self-assembly of molecules into predictable one-, two-, or three-dimensional patterns. figshare.comacs.org Research on the closely related p-methoxybenzonitrile has shown that these polar moieties can be deliberately aligned or opposed within a crystal lattice to create materials with specific properties, such as second-harmonic generation. figshare.comacs.org

Cocrystallization is a powerful technique in crystal engineering where two or more different neutral molecules are assembled in a stoichiometric ratio within a single crystal. rsc.org this compound can be cocrystallized with other molecules (e.g., carboxylic acids, phenols) to form new supramolecular assemblies. rsc.org The resulting cocrystals can exhibit properties that are different from the individual components, such as altered solubility, stability, or optical responses.

By controlling the intermolecular interactions, it is possible to construct a variety of supramolecular architectures, including chains, sheets, and more complex networks. This bottom-up control over solid-state structure is fundamental to creating new materials with tailored functions for applications in electronics, optics, and pharmaceuticals.

Intermolecular Interactions and Crystal Packing

The presence of the nitrile (C≡N) and ethoxy (–O–C₂H₅) groups provides sites for specific interactions. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the hydrogen atoms on the ethoxy group and the benzene ring can act as donors. Furthermore, the planar phenyl rings can engage in π–π stacking interactions, another crucial factor for the cohesion of the crystal structure. researchgate.net The analysis of these noncovalent interactions is essential for crystal engineering, which aims to design solids with desired physical and chemical properties by controlling how molecules pack in a crystal. ias.ac.in The way these interactions guide the self-assembly of molecules can lead to different polymorphic forms, where the same compound crystallizes in different structures, potentially exhibiting distinct properties. mdpi.com

While general principles of crystal engineering suggest the importance of these interactions, detailed crystallographic studies specifically for this compound are necessary to fully elucidate its precise packing motifs and the energetic contributions of each type of interaction.

Co-Crystals and Metal-Organic Frameworks (MOFs)

Co-Crystals: Co-crystals are multi-component crystalline solids where different molecular species are held together in a single crystal lattice through non-covalent interactions. The formation of co-crystals is a prominent strategy in materials science to modify the physicochemical properties of a solid without altering its chemical composition. researchgate.net This technique can be used to enhance properties such as solubility, stability, and photoactivity. researchgate.netnih.gov For instance, halogen bonding is a highly directional interaction used to assemble co-crystals with specific architectures and functionalities. researchgate.netnih.gov Research in this area often involves combining molecules that can act as complementary bond donors and acceptors. acs.org However, based on available research, the specific use of this compound as a co-former in the development of co-crystals has not been extensively reported.

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). wikipedia.org These materials have garnered significant attention due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. mdpi.com The stability and functionality of MOFs make them promising candidates for applications in gas storage, separation, catalysis, and chemical sensing. wikipedia.orgnih.gov

The synthesis of MOFs typically involves the reaction of a metal salt with a multitopic organic linker in a suitable solvent, often under solvothermal conditions. mdpi.com Group 4 metal-based MOFs, such as those using Zirconium (Zr) or Hafnium (Hf), are particularly noted for their exceptional chemical and thermal stability. mdpi.comnih.govrsc.org While a vast number of organic linkers, typically containing carboxylate or other coordinating groups, have been employed to build MOF architectures, the incorporation of this compound as a primary structural linker in MOF synthesis is not documented in the current body of scientific literature. Its monofunctional nitrile group might limit its role as a primary framework linker, though its potential as a guest molecule within the pores of a pre-formed MOF remains a possibility for functional modification.

Dielectric Properties and Applications